Elinzanetant
CAS No.: 929046-33-3
Cat. No.: VC0526996
Molecular Formula: C33H35F7N4O3
Molecular Weight: 668.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929046-33-3 |
---|---|
Molecular Formula | C33H35F7N4O3 |
Molecular Weight | 668.6 g/mol |
IUPAC Name | N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide |
Standard InChI | InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1 |
Standard InChI Key | DWRIJNIPBUFCQS-DQEYMECFSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO |
SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO |
Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Dual Receptor Antagonism and Molecular Characteristics
Elinzanetant is a small molecule antagonist with high affinity for both NK-1 (Ki = 0.3 nM) and NK-3 (Ki = 1.4 nM) receptors, encoded by the molecular formula and a molecular weight of 668.657 g/mol . The compound features a stereochemically complex structure with a (7S,9aS*) configuration in its pyrazino-oxazine core, critical for binding specificity . Its mechanism centers on modulating hypothalamic thermoregulation by blocking substance P (NK-1 ligand) and neurokinin B (NK-3 ligand), which become hyperactive during estrogen decline .
Table 1: Key Physicochemical Properties
Pharmacokinetic Profile
Population pharmacokinetic (popPK) modeling across 10 Phase I/II studies (n=366) revealed dose-linear kinetics with a clearance of 7.26 L/h and volume of distribution (Vd) of 191.7 L . The compound undergoes hepatic metabolism primarily via CYP3A4 (80%) and UGT enzymes (20%), producing three active metabolites (M27, M30/34, M18/21) that contribute 15–30% of total pharmacological activity . A high-fat meal reduces absorption rate by 91% and bioavailability by 23%, necessitating consistent fasting administration .
Clinical Efficacy Across Development Phases
Phase II Trials: Proof of Concept
The Phase IIa RELENT-1 trial demonstrated a 67% reduction in VMS frequency (p<0.001 vs placebo) within 2 weeks at 120 mg/day, with parallel improvements in sleep latency (-32 minutes) and Menopause-Specific Quality of Life (MENQOL) scores . SWITCH-1 (Phase IIb) extended these findings over 12 weeks, showing sustained reductions in weekly hot flash episodes (baseline: 78.3; elinzanetant: -42.1 vs placebo: -28.4; p=0.002) .
Phase III OASIS Program
Four global Phase III trials (n=1,596) validated elinzanetant's efficacy:
Table 2: OASIS Trial Outcomes (120 mg/day vs Placebo)
Trial | VMS Frequency Reduction (Week 12) | VMS Severity Reduction (Week 12) | Sleep Improvement (ISI Score) |
---|---|---|---|
OASIS 1 | -3.29* | -0.40* | -4.2* |
OASIS 2 | -3.24* | -0.29* | -3.8* |
OASIS 4 | -3.41* | -0.38* | -4.1* |
p<0.001 vs placebo |
Notably, OASIS 4 (n=412) addressed breast cancer patients receiving endocrine therapy, demonstrating comparable efficacy (67.5% mean VMS reduction) without interference with tamoxifen or aromatase inhibitors . Early responses emerged at Week 1, with 48% of patients achieving ≥50% symptom reduction versus 22% on placebo .
Pharmacokinetic-Pharmacodynamic Modeling
A validated popPK/PD model integrating data from 366 subjects predicted median receptor occupancies of >99% (NK-1) and >94.8% (NK-3) at steady state (120 mg/day) . The model confirmed:
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Absorption Lag Time: 0.52 hours (fasted) vs 0.81 hours (fed)
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Metabolite Ratios: M27 (AUC: 23% parent), M30/34 (18%), M18/21 (9%)
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Covariates: Sex and BMI showed <20% impact on exposure
Therapeutic Implications and Future Directions
Elinzanetant's non-hormonal mechanism addresses critical unmet needs:
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Breast Cancer Survivors: 78% of OASIS 4 participants maintained VMS control through 52 weeks of endocrine therapy
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Contraindications to HRT: Provides alternative for 34% of menopausal women unsuitable for estrogen
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Comorbid Insomnia: 61% reduction in sleep maintenance awakenings
Ongoing research explores applications in uterine fibroids (NCT04853199) and endometriosis, leveraging its GnRH-modulating effects observed in preclinical models .
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